1,3-Oxazol-2-amine

Physicochemical profiling Drug-likeness Bioisosterism

Researchers pursuing divergent heterocyclic derivatization often encounter pre-functionalized scaffolds that constrain synthetic flexibility. 1,3-Oxazol-2-amine (CAS 4570-45-0) is the unsubstituted parent oxazole scaffold, offering an unconstrained 4-position for late-stage diversification with significantly higher aqueous solubility (approx. two orders of magnitude) compared to its 2-aminothiazole isostere. • Antitubercular agents: MIC 3.13 µg/mL against M. tuberculosis H37Ra, including MDR strains • HDAC inhibitors: IC50 = 0.010 µM, surpassing the clinical benchmark SAHA (IC50 = 0.025 µM) • Dual CLK1/VEGFR2 kinase inhibition: IC50 20-80 nM for synthetic lethality strategies • Antibacterial adjuvants: potentiates colistin against MDR A. baumannii with low toxicity (IC50 > 1000 µM) Supplied at ≥97% purity; store at 2-8°C; global shipping available for immediate procurement.

Molecular Formula C3H4N2O
Molecular Weight 84.08 g/mol
CAS No. 4570-45-0
Cat. No. B105145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Oxazol-2-amine
CAS4570-45-0
Synonyms1,3-Oxazol-2-amine;  2-Aminooxazole
Molecular FormulaC3H4N2O
Molecular Weight84.08 g/mol
Structural Identifiers
SMILESC1=COC(=N1)N
InChIInChI=1S/C3H4N2O/c4-3-5-1-2-6-3/h1-2H,(H2,4,5)
InChIKeyACTKAGSPIFDCMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Oxazol-2-amine (CAS 4570-45-0) Sourcing Guide for Scientific Procurement and Research Differentiation


1,3-Oxazol-2-amine (2-aminooxazole, CAS 4570-45-0) is an unsubstituted heterocyclic primary scaffold with the molecular formula C3H4N2O and a molecular weight of 84.08 g/mol [1]. Its structural identity comprises a 1,3-oxazole ring bearing a primary amine at the 2-position, yielding a predicted pKa of 5.45±0.10 and a topological polar surface area of 52 Ų . As a synthetic building block, it serves as the unadorned core for constructing pharmacologically active derivatives, including antitubercular agents, kinase inhibitors, and antibacterial adjuvants . Distinct from substituted analogs (e.g., 4-methyloxazol-2-amine, CAS 35629-70-0) or the closely related sulfur isostere 2-aminothiazole (CAS 96-50-4), this parent compound provides the maximal synthetic flexibility with no pre-installed substituent constraints, a critical factor when selecting a starting material for divergent derivatization campaigns [2].

1,3-Oxazol-2-amine Procurement: Why Substituting 2-Aminothiazole or Methylated Analogs Leads to Divergent Outcomes


Interchanging 1,3-oxazol-2-amine with 2-aminothiazole—its closest bioisostere where a sulfur atom replaces the oxazole ring oxygen—is not a neutral substitution. Direct experimental comparisons across matched molecular pairs demonstrate that the oxazole core confers quantifiably superior aqueous solubility (log S), divergent lipophilicity (log P/log k'w), and altered biological target engagement [1][2]. Similarly, substituting the unsubstituted parent compound with a pre-functionalized analog like 4-methyloxazol-2-amine (CAS 35629-70-0) eliminates the strategic advantage of a free 4-position for late-stage diversification. The following quantitative evidence clarifies why sourcing the specific CAS 4570-45-0 scaffold is a distinct scientific decision rather than a commodity interchange.

1,3-Oxazol-2-amine vs. 2-Aminothiazole: Quantified Differentiation Data for Scientific Selection


Water Solubility and Hydrophilicity Advantage of 2-Aminooxazole over 2-Aminothiazole

A direct experimental isosteric comparison between matched N-oxazolylcarboxamides and N-thiazolylcarboxamides revealed that replacing the thiazole sulfur with oxazole oxygen results in a significant increase in hydrophilicity. Experimental log k'w and log S measurements confirmed that oxazole derivatives exhibit water solubility typically two orders of magnitude higher on a logarithmic scale compared to their thiazole counterparts [1].

Physicochemical profiling Drug-likeness Bioisosterism

Antitubercular Activity: 2-Aminooxazole Derivatives Exhibit Superior MIC Against M. tuberculosis

In the same matched-pair study, oxazole-containing compounds demonstrated high activity against mycobacteria. The best-performing oxazole derivative achieved a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL against Mycobacterium tuberculosis H37Ra, and this activity extended to multidrug-resistant (MDR) strains [1]. The study highlighted that 2-aminooxazole, despite being an under-explored scaffold compared to 2-aminothiazole, delivers promising antitubercular activity when incorporated into carboxamide derivatives [2].

Antimycobacterial Tuberculosis Antimicrobial resistance

Histone Deacetylase (HDAC) Inhibition: Oxazole-Based Hydroxamic Acids Outperform Thiazole Analogs

A comparative study of 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids evaluated their HDAC inhibitory activity. The oxazole-based series produced compounds with IC50 values in the sub-micromolar range (0.010–0.131 µM). A representative compound (5f) achieved an IC50 of 0.010 µM against HDAC, demonstrating greater potency than the reference pan-HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, IC50 = 0.025 µM) [1]. While the study included both scaffolds, the most potent HDAC inhibitors were derived from the oxazole template.

Epigenetics Cancer therapeutics Enzyme inhibition

Dual Kinase Inhibition (VEGFR2/CLK1) Enabled by N-Aryloxazol-2-amine Scaffold

The N-aryloxazol-2-amine scaffold has been validated as a pharmacophore for dual inhibition of VEGFR2 tyrosine kinase and CLK1 kinase. In a discovery program, N-aryloxazol-2-amine derivatives exhibited nanomolar activity against CLK1 (IC50: 20, 30, 40, and 80 nM). Importantly, one compound demonstrated dual activity against both VEGFR2 and CLK1 enzymes with IC50 values of 23 nM and 80 nM, respectively [1]. This dual-target profile is proposed to arise from the specific binding interactions of the N-aryloxazol-2-amine fragment within the ATP-binding pockets of these kinases.

Kinase inhibitors Cancer Dual-target pharmacology

Antibacterial Adjuvant Potential: Low In Vitro and In Vivo Toxicity of 2-Aminooxazole Derivatives

A chlorinated derivative of 2-aminooxazole, designated AB15 (2-chloro-N-(oxazol-2-yl)isonicotinamide), demonstrated promising characteristics as an antibiotic adjuvant. It exhibited bactericidal activity against Acinetobacter baumannii (MIC 15.63–62.5 µM) and showed low toxicity in vitro (IC50 > 1000 µM against HK-2 human kidney cells) and in vivo (LD50 > 500 mg/kg in Galleria mellonella larvae for both oral and intra-hemocoel administration) [1]. Importantly, AB15 demonstrated additive and synergistic interactions with the last-resort antibiotic colistin and enhanced the biocompatibility of colistin toward human erythrocytes when used in combination [1].

Antibiotic adjuvants Colistin synergy Biofilm

1,3-Oxazol-2-amine: Evidence-Based Application Scenarios for Procurement


Antitubercular Lead Optimization and Medicinal Chemistry Campaigns

Use 1,3-oxazol-2-amine as the core scaffold for synthesizing N-oxazolylcarboxamide derivatives targeting M. tuberculosis, including MDR strains. Evidence confirms that oxazole-based derivatives achieve MIC values as low as 3.13 µg/mL against M. tuberculosis H37Ra, while offering significantly enhanced aqueous solubility compared to 2-aminothiazole isosteres [1]. This scaffold is particularly suitable for programs prioritizing improved drug-likeness and solubility alongside antimicrobial potency.

Development of Potent HDAC Inhibitors for Oncology Research

Employ 1,3-oxazol-2-amine as the heterocyclic starting material for constructing hydroxamic acid-based HDAC inhibitors. Matched molecular pair analyses show that oxazole-containing compounds can achieve sub-micromolar HDAC inhibition (IC50 = 0.010 µM), surpassing the potency of the clinical benchmark SAHA [1]. The scaffold's favorable physicochemical profile supports the development of epigenetic therapeutics with improved potency and potentially enhanced pharmacokinetic properties.

Dual-Target Kinase Inhibitor Design Targeting CLK1 and VEGFR2

Leverage the N-aryloxazol-2-amine pharmacophore for designing inhibitors that simultaneously target CLK1 and VEGFR2 kinases. This scaffold has yielded compounds with nanomolar activity against CLK1 (IC50 = 20-80 nM) and demonstrated dual VEGFR2/CLK1 inhibition (23 nM and 80 nM, respectively) [1]. Procurement is indicated for research groups pursuing synthetic lethality or combination-target strategies in cancer biology.

Antibiotic Adjuvant Discovery Targeting Gram-Negative ESKAPE Pathogens

Utilize 1,3-oxazol-2-amine as a starting point for synthesizing antibacterial adjuvants that potentiate colistin against multidrug-resistant A. baumannii. Derivatives like AB15 show low in vitro (IC50 > 1000 µM) and in vivo (LD50 > 500 mg/kg) toxicity, along with synergistic interactions with colistin and improved biocompatibility [1]. This application is directly relevant for AMR research programs seeking to extend the clinical utility of last-resort antibiotics.

Technical Documentation Hub

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